2-Methyl-1,3-thiazol-4-yl but-3-enoate
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Overview
Description
2-Methyl-1,3-thiazol-4-yl but-3-enoate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-thiazol-4-yl but-3-enoate typically involves the reaction of 2-methylthiazole with but-3-enoic acid under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-thiazol-4-yl but-3-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-1,3-thiazol-4-yl but-3-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-thiazol-4-yl but-3-enoate involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: A simpler thiazole derivative with similar biological activities.
4-Methylthiazole: Another thiazole derivative with comparable chemical properties.
Thiazole-4-carboxylate: A related compound with similar applications in pharmaceuticals and materials science.
Uniqueness
2-Methyl-1,3-thiazol-4-yl but-3-enoate stands out due to its unique combination of a thiazole ring and a but-3-enoate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
533885-84-6 |
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Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl) but-3-enoate |
InChI |
InChI=1S/C8H9NO2S/c1-3-4-8(10)11-7-5-12-6(2)9-7/h3,5H,1,4H2,2H3 |
InChI Key |
FEDOKMLVBTZRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)OC(=O)CC=C |
Origin of Product |
United States |
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